trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13329395
InChI: InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1
SMILES: CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol

trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13329395

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
IUPAC Name (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1
Standard InChI Key POLHJHNHHYTABE-VZXYPILPSA-N
Isomeric SMILES CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl
SMILES CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl
Canonical SMILES CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride features a five-membered pyrrolidine ring with stereochemical specificity at the 3- and 4-positions. The trans configuration ensures distinct spatial arrangements of the m-tolyl and carboxylic acid groups, influencing its intermolecular interactions and crystallinity . Key physicochemical properties include:

  • Molecular Formula: C₁₃H₁₆ClNO₂ (hydrochloride salt form)

  • Molecular Weight: ~265.73 g/mol

  • Solubility: High aqueous solubility due to the hydrochloride counterion, with moderate solubility in polar organic solvents like DMF and acetonitrile .

The meta-substitution on the tolyl group distinguishes this compound from para-substituted analogs, potentially altering its electronic and steric profiles. For example, para-substituted derivatives exhibit stronger π-π stacking interactions in crystal lattices, whereas meta-substitution may favor alternative packing modes .

Synthesis and Characterization

Synthetic Routes

The synthesis of trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride can be inferred from analogous procedures for related pyrrolidine derivatives. A common approach involves the Castagnoli-Cushman reaction, which couples cyclic anhydrides with imines under thermal conditions . For instance, trans-4-(p-tolyl)pyrrolidine-3-carboxylic acid derivatives are synthesized by reacting maleic anhydride with N-alkyl/arylimines in DMF at 110–125°C, followed by acid workup to isolate the hydrochloride salt .

Example Protocol:

  • Reactants: Maleic anhydride and m-toluidine-derived imine.

  • Conditions: Dry DMF, 110°C, 5–24 hours.

  • Workup: Concentration under reduced pressure, basification with NaHCO₃, and acidification with HCl to precipitate the product .

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical for confirming the trans configuration and purity. For a structurally similar compound, trans-1-benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride, 1H^1H NMR reveals distinct coupling constants (e.g., J=9.116.9HzJ = 9.1–16.9 \, \text{Hz}) between vicinal protons, confirming the trans stereochemistry . Crystallographic data for analogs show triclinic or monoclinic crystal systems with hydrogen-bonding networks stabilizing the structure .

Comparative Analysis of Structural Analogs

The biological and chemical behavior of trans-4-m-Tolylpyrrolidine-3-carboxylic acid hydrochloride can be contextualized using data from related compounds:

Compound NameStructural FeaturesKey Differences
trans-4-(p-Tolyl)pyrrolidine-3-carboxylic acidPara-substituted tolyl groupEnhanced crystallinity due to symmetry
trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acidBenzyl substituent at N1Altered pharmacokinetics and receptor binding
cis-4-m-Tolylpyrrolidine-3-carboxylic acidCis configurationReduced thermal stability and solubility

These comparisons highlight how substituent position and stereochemistry modulate physicochemical and bioactive properties.

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